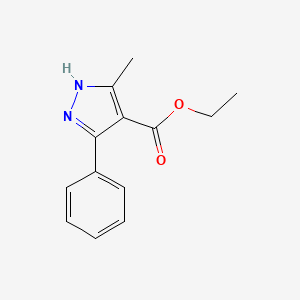

Ethyl 3-methyl-5-phenyl-1h-pyrazole-4-carboxylate

Description

Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate (CAS: 1452577-05-7) is a pyrazole-based heterocyclic compound characterized by a phenyl group at position 5, a methyl group at position 3, and an ethyl carboxylate ester at position 2. Its molecular weight is 266.73 g/mol (as the hydrochloride salt) , and it is primarily utilized in pharmaceutical and materials research. The compound’s stability and reactivity are influenced by its substituents, with the phenyl group contributing aromatic interactions and the ester group enabling derivatization. Safety data indicate it requires careful handling due to hazards such as skin/eye irritation (H315, H319) and specific storage conditions (e.g., avoiding temperatures >50°C) .

Propriétés

IUPAC Name |

ethyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-13(16)11-9(2)14-15-12(11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVCIGONLNLBNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512845 | |

| Record name | Ethyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76923-16-5 | |

| Record name | Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76923-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate can be synthesized through the reaction of ethyl acetylpyruvate with hydrazine . The reaction typically involves refluxing the reactants in a suitable solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and automated purification systems can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

Substitution: The phenyl and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid, while reduction could produce 4-hydroxypyrazole derivatives.

Applications De Recherche Scientifique

Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate has numerous applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the target molecule involved.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Structural Modifications and Electronic Effects

Pyrazole derivatives are tailored via substituent variations to modulate electronic, steric, and bioactive properties. Key analogs include:

Key Observations:

- Substituent Effects on Bioactivity : The dimethylphenyl analog exhibits antioxidant properties, likely due to electron-donating methyl groups enhancing radical scavenging. In contrast, sulfamoyl and halogenated analogs (e.g., ) may target enzymatic pathways via hydrogen bonding or hydrophobic interactions.

- Electronic Properties: Fluorine and chlorine substituents (e.g., ) increase electronegativity, altering dipole moments and solubility.

- Steric Considerations : Bulky substituents (e.g., 2,4-dimethylphenyl in ) may reduce conformational flexibility, affecting binding affinity compared to the less hindered phenyl group in the parent compound.

Crystallographic and Computational Studies

- Crystallography : Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was analyzed via X-ray crystallography, revealing a planar pyrazole ring and intermolecular C–H···O interactions stabilizing the crystal lattice . Similar studies on the parent compound are unreported, but tools like Mercury (for crystal packing analysis) and SHELX (for refinement) are standard for such investigations.

- DFT and Molecular Docking : Pyrazole derivatives, including carboxylates, have been modeled using density functional theory (DFT) to predict electronic properties and reactive sites. For example, Hirshfeld surface analysis of the dimethylphenyl analog highlighted dominant H···H (49.1%) and C···H (23.4%) interactions , which correlate with antioxidant efficacy.

Activité Biologique

Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article provides a detailed overview of the compound's biological activity, mechanism of action, and applications in various fields, supported by research findings and case studies.

Overview of Pyrazole Derivatives

Pyrazole derivatives, including this compound, are known for their wide-ranging biological activities. These compounds have been investigated for their potential as:

- Antimicrobial agents

- Anticancer drugs

- Anti-inflammatory medications

- Antidiabetic compounds

- Antituberculosis agents

The structural features of pyrazoles contribute to their reactivity and ability to interact with various biological targets.

Target Interactions

This compound interacts with multiple biological targets, influencing several biochemical pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory responses and cancer progression.

- Receptor Modulation : It acts on various receptors, potentially altering cellular signaling pathways.

Biochemical Pathways

Pyrazoles can undergo tautomerism, which may affect their reactivity and biological activity. The compound's interactions can lead to:

- Modulation of oxidative stress

- Alteration of cell cycle progression

- Induction of apoptosis in cancer cells

Research Findings

Several studies have focused on the biological activity of this compound. Below are key findings from recent research:

Antimicrobial Activity

In a study assessing the antimicrobial properties of pyrazole derivatives, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated its potential as an effective antimicrobial agent.

Anticancer Properties

The anticancer potential was evaluated in vitro against several cancer cell lines. The compound induced cell cycle arrest at the G0/G1 phase, leading to increased apoptosis rates compared to control groups. This suggests that it may serve as a scaffold for developing new anticancer therapies.

Applications in Scientific Research

This compound has diverse applications:

- Medicinal Chemistry : It serves as a lead compound for developing anti-inflammatory and anticancer drugs.

- Agricultural Chemistry : Utilized in synthesizing agrochemicals including herbicides and fungicides.

- Material Science : Explored for potential use in organic electronics due to its unique structural properties.

Q & A

Q. What are the common synthetic routes for Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine and N,N-dimethylformamide dimethyl acetal (DMF-DMA). Reaction conditions such as temperature (70–100°C), solvent choice (e.g., ethanol or DMF), and catalyst presence (e.g., acetic acid) significantly impact yield and purity. For instance, higher temperatures may accelerate cyclization but risk side reactions, while DMF enhances solubility of intermediates. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- X-ray crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves the 3D structure, including bond lengths and angles, with refinement via SHELXL .

- Spectroscopy : IR identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹), while ¹H/¹³C NMR confirms regiochemistry (e.g., phenyl proton signals at δ 7.2–7.5 ppm) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z 243.11 for C₁₃H₁₄N₂O₂) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Storage : Keep in airtight containers at 0–8°C to prevent degradation.

- Spill management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How can initial bioactivity screening be designed to assess antimicrobial or anti-inflammatory properties?

Use in vitro assays such as:

- Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli) .

- Anti-inflammatory : COX-2 inhibition assays (ELISA) or LPS-induced cytokine suppression in macrophages . Include positive controls (e.g., ibuprofen) and dose-response curves (10–100 µM range) for reproducibility.

Advanced Questions

Q. How can computational methods like DFT and molecular docking predict electronic properties and bioactivity?

- DFT calculations : Optimize molecular geometry (e.g., Gaussian 09) to compute HOMO-LUMO gaps (e.g., ~4.5 eV), electrostatic potentials, and Fukui indices for reactivity hotspots .

- Molecular docking : Use AutoDock Vina to simulate binding affinities (ΔG values) with targets like COX-2 (PDB: 1PXX). Validate with MD simulations (GROMACS) to assess stability .

Q. What strategies resolve contradictions in spectral data or crystallographic refinements?

- Cross-validation : Compare NMR data with DFT-predicted chemical shifts (e.g., using ACD/Labs or MestReNova) .

- Crystallographic refinement : Check for twinning (Mercury’s Crystal Twinning Analysis) or disorder using SHELXL’s PART instructions. Validate with Rint (<5%) and goodness-of-fit (~1.0) .

Q. How to design structure-activity relationship (SAR) studies for pharmacological optimization?

- Analog synthesis : Introduce substituents (e.g., halogen at position 5 or methoxy on phenyl) to modulate lipophilicity (logP) .

- Bioassay correlation : Use multivariate regression to link structural descriptors (e.g., Hammett σ) with IC₅₀ values. For example, electron-withdrawing groups may enhance COX-2 affinity .

Q. How can high-throughput crystallography pipelines accelerate structural analysis?

Automate data collection (e.g., synchrotron radiation) and processing via SHELXC/D/E for rapid phasing. Integrate with Mercury’s Materials Module to compare packing motifs (e.g., π-π stacking distances) across derivatives .

Key Methodological Considerations

- Synthetic Optimization : Scale reactions using continuous flow reactors () to improve yield (>80%) and reduce byproducts.

- Data Validation : Cross-check crystallographic data with CIF validation tools (e.g., checkCIF) to flag outliers in bond angles or R-factors .

- Bioactivity Reproducibility : Include triplicate measurements and statistical analysis (e.g., ANOVA) to account for assay variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.